molecular formula C19H22N4O6S B2568038 methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate CAS No. 1251678-23-5

methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate

Cat. No.: B2568038
CAS No.: 1251678-23-5
M. Wt: 434.47
InChI Key: SACHFHJKONACRU-UHFFFAOYSA-N
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Description

Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo-pyridine core linked to a furan-2-carboxylate moiety via a methyl bridge.

Properties

IUPAC Name

methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACHFHJKONACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.

    Azepane Sulfonyl Group Addition: The azepane sulfonyl group can be added through a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the triazole-pyridine moiety with the furan ring and the azepane sulfonyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its triazole and pyridine moieties.

    Material Science: The compound’s structural properties may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the azepane sulfonyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituents, synthetic routes, and functional group interactions.

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Heterocycle Key Substituents Functional Groups Synthesis Highlights
Target Compound: Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate [1,2,4]Triazolo[4,3-a]pyridine Azepane-1-sulfonyl (position 6), methyl-furan-2-carboxylate (position 2) Sulfonamide, ester, ketone Likely involves sulfonylation and ester coupling (inferred)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () Tetrahydropyridine Tosyl (position 1), thiophen-3-yl (position 5), phenyl (position 2) Tosylamide, ester, ketone Enantioselective synthesis via F-step; purified via column chromatography
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () Pyran Amino-hydroxypyrazole (position 6), cyano (position 5), phenyl (position 4) Ester, cyano, amino Reflux with malononitrile/ethyl cyanoacetate
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid () Thiazolidinone-pyrazole hybrid 4-Methoxyphenyl (pyrazole), thioxothiazolidinone, phenylpropanoic acid Carboxylic acid, thioamide, methoxy Condensation reactions; IR confirms C=O and C=N

Key Findings from Comparison

Core Heterocycles: The target compound’s triazolo-pyridine core is distinct from tetrahydropyridine (), pyran (), and thiazolidinone-pyrazole hybrids (). Its fused triazole ring may enhance metabolic stability compared to simpler pyridine derivatives .

Sulfonamide vs. Tosylamide: The azepane-1-sulfonyl group in the target compound contrasts with the tosylamide group in .

Synthetic Methodology: and highlight the use of malononitrile/ethyl cyanoacetate in pyran synthesis, suggesting that similar reagents could be adapted for functionalizing the target compound’s furan-carboxylate moiety .

Spectroscopic Confirmation :

  • IR and NMR data from and (e.g., C=O at ~1700 cm⁻¹, aromatic protons at δ 7.0–8.5 ppm) provide benchmarks for validating the target compound’s structure .

Research Implications and Limitations

  • Gaps in Evidence: None of the provided studies directly analyze the target compound. Structural analogs suggest plausible synthetic pathways but lack data on bioactivity or stability.
  • Future Directions : Computational modeling (e.g., docking studies) could predict the azepane-sulfonyl group’s role in target engagement. Experimental validation of ester hydrolysis kinetics (cf. ’s methyl ester) is also warranted .

Biological Activity

Methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on existing research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan-2-carboxylate moiety linked to a triazolo-pyridine derivative. The presence of the azepane sulfonyl group adds to its complexity and may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyridine series. For instance, derivatives bearing similar structures have shown significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Study: Triazolo-Pyridine Derivatives

A study involving the synthesis and evaluation of triazolo-pyridine derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines. For example, one derivative demonstrated an IC50 of 0.98 ± 0.08 µM against A549 cells and 1.05 ± 0.17 µM against MCF-7 cells . These findings suggest that this compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, compounds with furan and triazole moieties have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
20aEscherichia coli1–5 μmol/mL
21aStaphylococcus aureus2–6 μmol/mL
9aKlebsiella pneumoniae4–7 μmol/mL

These results indicate that similar structural motifs in this compound could confer antimicrobial activity as well.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Kinases : Many triazole derivatives act as inhibitors of key kinases involved in cancer progression such as c-Met and VEGFR-2. For instance, one study reported that a closely related compound inhibited c-Met with an IC50 value of 26 nM .
  • Induction of Apoptosis : Compounds have been shown to induce late apoptosis in cancer cells via cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .
  • Antimicrobial Mechanisms : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although specific pathways for the compound require further investigation.

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. This includes:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structural Optimization : To enhance potency and selectivity against targeted diseases.
  • Mechanistic Studies : To fully understand the pathways involved in its biological activities.

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